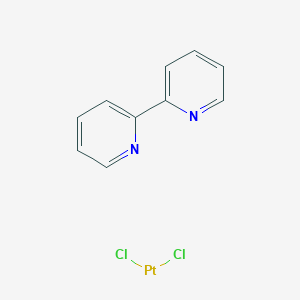

(2,2'-Bipyridine)dichloroplatinum(II)

Description

Properties

IUPAC Name |

dichloroplatinum;2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNEQKKLNWXEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422000 | |

| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13965-31-6 | |

| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,2'-Bipyridine)dichloroplatinum(II): A Comprehensive Technical Guide for Advanced Research

Introduction: Re-evaluating a Classic Platinum(II) Complex

(2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as [Pt(bpy)Cl₂], is a square-planar coordination complex that has garnered significant interest in the fields of medicinal chemistry, materials science, and catalysis.[1] While structurally similar to the pioneering anticancer drug cisplatin, the presence of the bidentate 2,2'-bipyridine ligand imparts unique physicochemical properties that distinguish it from its simpler ammine counterpart. This guide provides an in-depth exploration of the fundamental properties of [Pt(bpy)Cl₂], offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, characterization, and key applications. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

Core Physicochemical and Structural Properties

The foundational characteristics of [Pt(bpy)Cl₂] dictate its behavior in both chemical and biological systems. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈Cl₂N₂Pt | [2][3][4][5][6][7] |

| Molecular Weight | 422.17 g/mol | [2][3][5] |

| Appearance | Yellow solid | [4] |

| Melting Point | >300 °C (decomposes) | [2][4][6] |

| Solubility | ||

| Water | Sparingly soluble; prone to hydrolysis | |

| DMF | Soluble, enhances reaction yields | |

| DMSO | Soluble | [8] |

| Dichloromethane | Soluble | [9] |

| Geometry | Square-planar |

Synthesis and Characterization: A Self-Validating Workflow

The reliable synthesis and rigorous characterization of [Pt(bpy)Cl₂] are paramount for obtaining reproducible experimental results. This section outlines a field-proven protocol and the analytical techniques essential for its validation.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of [Pt(bpy)Cl₂].

Detailed Synthesis Protocol

This protocol is designed to yield high-purity [Pt(bpy)Cl₂] with a typical yield of 75-90%.[1] The rationale behind each step is provided to ensure a thorough understanding of the process.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

2,2'-Bipyridine (bpy)

-

Deionized water

-

Methanol

-

Ethanol (cold)

Procedure:

-

Dissolution of Reactants:

-

Dissolve 1 mmol of K₂[PtCl₄] in 20 mL of deionized water in a round-bottom flask. Rationale: Water is a suitable solvent for the platinum salt.

-

In a separate beaker, dissolve 1 mmol of 2,2'-bipyridine in 10 mL of methanol. Rationale: Methanol is used to dissolve the organic bipyridine ligand. A 1:1 molar ratio is crucial to prevent the formation of undesired side products like [Pt(bpy)₂]²⁺.[1]

-

-

Reaction:

-

Add the methanolic solution of 2,2'-bipyridine to the aqueous solution of K₂[PtCl₄].

-

Equip the flask with a reflux condenser and heat the mixture to 60-80°C under a nitrogen atmosphere for 6-12 hours. Rationale: The elevated temperature facilitates the ligand substitution reaction. A nitrogen atmosphere is essential to prevent oxidation of the Pt(II) center and minimize hydrolysis. Using dimethylformamide (DMF) as a solvent can enhance the solubility of bipyridine and potentially increase the yield to ~90% in a shorter reaction time (6 hours at 80°C).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature. A yellow precipitate of [Pt(bpy)Cl₂] should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with cold deionized water and cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Dry the final product under vacuum.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized [Pt(bpy)Cl₂].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The coordination of the bipyridine ligand to the platinum center induces a downfield shift of the aromatic proton signals compared to the free ligand. The H6 protons, being closest to the platinum, are significantly deshielded and typically resonate around δ 9.6 ppm.[1]

-

¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum nucleus.[10] For [Pt(bpy)Cl₂], a single resonance is expected, and its chemical shift provides direct evidence of the Pt(II) oxidation state and the nature of the coordinating ligands. The chemical shifts are typically referenced to an external standard such as K₂PtCl₄.[11]

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of [Pt(bpy)Cl₂] in a solvent like dichloromethane exhibits characteristic absorption bands. A representative spectrum shows absorption maxima that can be attributed to ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions.[9]

Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the coordination of the bipyridine ligand. The C=N stretching vibrations of the bipyridine ring, typically observed around 1600-1620 cm⁻¹, are indicative of ligand binding.[1]

X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths (Pt–N ~2.0 Å, Pt–Cl ~2.3 Å) and the square-planar geometry of the complex.[1]

Key Applications in Scientific Research

The unique properties of [Pt(bpy)Cl₂] have led to its exploration in several areas of research, most notably in cancer therapy and materials science.

Anticancer Properties and Mechanism of Action

[Pt(bpy)Cl₂] has demonstrated significant potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines.[1] Its mechanism of action is believed to be analogous to that of cisplatin, involving interaction with DNA.

Mechanism of Action Diagram:

Caption: The proposed mechanism of anticancer activity for [Pt(bpy)Cl₂].

Upon entering a cancer cell, where the intracellular chloride concentration is significantly lower than in the bloodstream, [Pt(bpy)Cl₂] undergoes hydrolysis. In this process, one or both of the chloride ligands are replaced by water molecules, forming reactive aqua species such as [Pt(bpy)Cl(H₂O)]⁺ and [Pt(bpy)(H₂O)₂]²⁺. These activated platinum complexes can then bind to nucleophilic sites on DNA, primarily the N7 atoms of guanine and adenine bases, to form Pt-DNA adducts. The formation of these adducts, particularly intrastrand and interstrand crosslinks, distorts the DNA double helix, thereby inhibiting DNA replication and transcription. This disruption of critical cellular processes ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Photophysical Properties and Applications in Materials Science

The presence of the aromatic 2,2'-bipyridine ligand endows [Pt(bpy)Cl₂] with interesting photophysical properties. In the solid state, it can exhibit red emission (λem ≈ 650 nm), which is attributed to excimer-like stacking of the bipyridine ligands. This property, along with the ability to tune the emission characteristics by modifying the bipyridine ligand with various substituents, makes [Pt(bpy)Cl₂] and its derivatives promising candidates for the development of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).

Safety and Handling

As with all platinum-containing compounds, appropriate safety precautions should be taken when handling [Pt(bpy)Cl₂]. It should be treated as a hazardous substance.

-

Hazard Codes: Xn (Harmful)[6]

-

Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[6]

-

Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[6]

Always handle [Pt(bpy)Cl₂] in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

(2,2'-Bipyridine)dichloroplatinum(II) is a versatile and fundamentally important platinum complex with a rich chemistry and a diverse range of potential applications. Its synthesis is straightforward, and its properties can be reliably characterized using standard analytical techniques. The insights into its mechanism of anticancer activity continue to drive research into new platinum-based therapeutics, while its photophysical characteristics open avenues for the development of advanced materials. This guide has provided a comprehensive overview of the core properties of [Pt(bpy)Cl₂], with a focus on practical, field-proven knowledge to support ongoing and future research endeavors.

References

-

(2,2'-Bipyridine)dichloroplatinum(II) | Pt Complex - Benchchem.

-

Supporting Information for: Platinum(IV)-κ3-terpyridine complexes: synthesis with spectroscopic and structural characterization - The Royal Society of Chemistry.

-

UV–Vis spectra of (a) Pt(Bipy)Cl2, (b) PLLA-Bipy and (c)... - ResearchGate.

-

The intercalation to DNA of bipyridyl complexes of platinum(II) with thioureas - PubMed.

-

Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares - MDPI.

-

Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha' - PubMed.

-

DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding - MDPI.

-

DNA targeted platinum complexes: synthesis, cytotoxicity and DNA interactions of cis-dichloroplatinum(II) complexes tethered to phenazine-1-carboxamides - PubMed.

-

Structural Chemistry of [MX2(bipy)] (M = Pd, Pt; X = Cl, Br, I): the Yellow Polymorph of Dichlorido(2,2 - ResearchGate.

-

Synthesis and Characterization of Platinum(II) Complexes with 2,2 '-Bipyridine Derivative Supporting Ligands - ResearchGate.

-

(2,2 -Bipyridine)dichloroplatinum(II) 96 13965-31-6 - Sigma-Aldrich.

-

(2,2′-Bipyridine)dichloroplatinum(II), CAS 13965-31-6 | SCBT.

-

(2,2'-Bipyridine)dichloroplatinum(II) | AMERICAN ELEMENTS ®.

-

Biomolecular Interactions of Platinum Complexes | Supramolecular Systems in Biomedical Fields | Books Gateway.

-

( 195 Pt) Platinum NMR.

-

(a) UV−vis absorption spectra of PtL 1−6 Cl in CH 2 Cl 2 solution at... - ResearchGate.

-

Coordination environments of Pt single-atom catalysts from NMR signatures - Research Collection.

-

Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

-

2,2'-Bipyridine - Organic Syntheses Procedure.

-

(2,2'-Bipyridine)dichloroplatinum(II) | C10H8Cl2N2Pt | CID 6099922 - PubChem.

-

The Molecular and Electronic Structure of Isolated Platinum Sites Enabled by Expedient Measurement of 195Pt Chemical Shift Aniso - ChemRxiv.

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl) - Organic Syntheses Procedure.

-

Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II) | lookchem.

-

(PDF) 195 Pt NMR Chemical Shift Trend Analysis as a Method to Assign New Pt(IV)−Halohydroxo Complexes - ResearchGate.

-

Dichloro(2,2'-bipyridine) platinum(II): CAS No. 13965-31-6 | Colonial Metals Inc.

-

A High Molar Extinction Coefficient Mono-Anthracenyl Bipyridyl Heteroleptic Ruthenium(II) Complex: Synthesis, Photophysical and Electrochemical Properties - MDPI.

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.

-

A synthetic study and characterization of the Pt(II) complexes with bipyridines back-born system - PubMed.

-

What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? - ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2,2 -Bipyridine)dichloroplatinum(II) 96 13965-31-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. americanelements.com [americanelements.com]

- 5. (2,2'-Bipyridine)dichloroplatinum(II) | C10H8Cl2N2Pt | CID 6099922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II) | lookchem [lookchem.com]

- 7. colonialmetals.com [colonialmetals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 11. rsc.org [rsc.org]

(2,2'-Bipyridine)dichloroplatinum(II) CAS number 13965-31-6 properties

An In-depth Technical Guide to (2,2'-Bipyridine)dichloroplatinum(II)

CAS Number: 13965-31-6 Prepared by: Gemini, Senior Application Scientist

Executive Overview

(2,2'-Bipyridine)dichloroplatinum(II), [Pt(bpy)Cl₂], is a robust, square-planar coordination complex that has emerged as a compound of significant interest for researchers in medicinal chemistry, catalysis, and materials science. Its structure, featuring a central platinum(II) ion chelated by a bidentate 2,2'-bipyridine ligand and two labile chloride ligands, imparts a unique combination of stability and reactivity. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its fundamental properties, validated synthesis and characterization protocols, key reactivity, and diverse applications. As a Senior Application Scientist, this document aims not only to present protocols but to explain the underlying scientific principles that govern the selection of specific methodologies, ensuring both reproducibility and a deeper understanding of this versatile platinum complex.

Physicochemical and Structural Properties

The foundational properties of [Pt(bpy)Cl₂] are critical for its handling, characterization, and application. It is a well-defined, air-stable solid, though it exhibits sensitivity to hydrolysis in aqueous media over time.[1]

| Property | Value | Source(s) |

| CAS Number | 13965-31-6 | |

| Molecular Formula | C₁₀H₈Cl₂N₂Pt | |

| Molecular Weight | 422.17 g/mol | |

| Appearance | Yellow to orange powder/crystals | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Sparingly soluble in water; soluble in DMF, DMSO | [1][2] |

| Molecular Structure | Square-planar coordination geometry | [1] |

The square-planar geometry is a hallmark of d⁸ metal complexes like Pt(II). The strong σ-donating and π-accepting nature of the bipyridine ligand contributes to the overall stability of the complex, while the chloride ligands serve as reactive sites for substitution, a key feature in its biological and catalytic functions.[1]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of [Pt(bpy)Cl₂] are paramount for ensuring the validity of subsequent experimental work.

Validated Synthesis Protocol

The most common and efficient synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a stoichiometric amount of 2,2'-bipyridine.[1]

Objective: To synthesize (2,2'-Bipyridine)dichloroplatinum(II) with high purity and yield.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

2,2'-Bipyridine (bpy)

-

Deionized water

-

Methanol or Ethanol

-

Nitrogen gas supply

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve K₂[PtCl₄] (1.0 mmol) in 20 mL of deionized water with gentle heating to form a clear, red-orange solution.

-

In a separate beaker, dissolve 2,2'-bipyridine (1.0 mmol) in 10 mL of methanol or ethanol.

-

Add the bipyridine solution dropwise to the stirring K₂[PtCl₄] solution at room temperature. A yellow precipitate will begin to form immediately.

-

Fit the flask with a reflux condenser and transfer it to a heating mantle. Purge the system with nitrogen.

-

Heat the reaction mixture to reflux (approximately 60–80°C) and maintain for 6-12 hours under a nitrogen atmosphere.[1]

-

After the reflux period, allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the yellow solid product by vacuum filtration.

-

Wash the precipitate sequentially with cold deionized water (2 x 10 mL) and cold ethanol (2 x 10 mL) to remove unreacted starting materials and inorganic salts.

-

Dry the product under vacuum to yield [Pt(bpy)Cl₂] as a bright yellow powder. Expected yield: 75–90%.[1]

Senior Application Scientist's Notes:

-

Causality of Reflux: Heating the mixture to reflux ensures complete reaction by providing the necessary activation energy for the ligand substitution reaction, where the bipyridine ligand displaces two chloride ions from the [PtCl₄]²⁻ complex.

-

Inert Atmosphere: While the Pt(II) center is relatively stable, conducting the reaction under nitrogen is best practice to prevent any potential side reactions or oxidation, ensuring a higher purity product.[1]

-

Stoichiometric Control: A 1:1 molar ratio of the platinum precursor to the bipyridine ligand is crucial. Using an excess of bipyridine can lead to the formation of the undesired bis-chelated species, [Pt(bpy)₂]²⁺.[1]

Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized complex is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary method to confirm the coordination of the bipyridine ligand. Upon coordination to the platinum center, the aromatic protons of the bipyridine ligand experience a significant downfield shift due to the deshielding effect of the metal. The protons ortho to the nitrogen atoms (H6, H6') are the most affected, typically appearing in the δ 9.0–9.6 ppm region.[1]

-

¹³C NMR: Similar to ¹H NMR, the carbon signals of the bipyridine ligand shift upon coordination. This technique is useful for confirming the presence of a single bipyridine ligand environment.

-

¹⁹⁵Pt NMR: As ¹⁹⁵Pt is a spin-½ nucleus with a natural abundance of 33.8%, it is an excellent probe of the platinum coordination sphere.[3] The chemical shift is highly sensitive to the nature of the ligands bound to the platinum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the binding of the bipyridine ligand. The key vibrational modes to observe are the C=C and C=N stretching frequencies of the pyridine rings. In the free bipyridine ligand, these bands appear in the 1400-1600 cm⁻¹ region. Upon coordination to platinum, these bands typically shift to higher frequencies (e.g., 1600–1620 cm⁻¹), which is indicative of the metal-ligand bond formation.[1][4]

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of [Pt(bpy)Cl₂] is characterized by two main types of transitions:

-

Ligand-Centered (LC) π → π* Transitions: Occurring in the high-energy UV region (<300 nm), these are transitions within the bipyridine ligand itself.[5]

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are lower-energy transitions that appear in the near-UV or visible region. They involve the promotion of an electron from a d-orbital on the platinum center to a π* orbital of the bipyridine ligand.[5] The position and intensity of these bands are sensitive to the solvent and the electronic environment of the platinum center.

Applications in Drug Development and Research

The unique chemical properties of [Pt(bpy)Cl₂] have positioned it as a valuable compound in several research areas, most notably in the development of novel anticancer agents.

Anticancer Properties and Mechanism of Action

Similar to the clinically used drug cisplatin, the anticancer activity of [Pt(bpy)Cl₂] is primarily attributed to its ability to bind to nuclear DNA and disrupt its functions.[1]

Mechanism of Action:

-

Cellular Uptake and Activation: The neutral complex is believed to enter the cell via passive diffusion. Inside the cell, the low intracellular chloride concentration (~4 mM) compared to the extracellular environment (~100 mM) drives the hydrolysis of the Pt-Cl bonds. This aquation process replaces one or both chloride ligands with water molecules, generating a reactive, positively charged platinum species.[1][6]

-

DNA Binding: The activated aqua-complex is a potent electrophile that preferentially binds to the N7 position of purine bases, particularly guanine, on DNA.[1]

-

Adduct Formation and Cytotoxicity: The binding can result in the formation of various DNA adducts, including intrastrand and interstrand cross-links. These adducts create a significant distortion in the DNA double helix, which inhibits critical cellular processes like DNA replication and transcription. This disruption ultimately triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).[1]

Cytotoxicity Studies: [Pt(bpy)Cl₂] and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, studies have shown potent antitumor activity against A2780 ovarian cancer cells, where the compound was found to induce apoptosis and inhibit cell proliferation through DNA damage response pathways.[1]

Homogeneous Catalysis

The platinum center in [Pt(bpy)Cl₂] can act as a catalyst in various organic transformations. The bipyridine ligand helps to stabilize the platinum atom in different oxidation states throughout the catalytic cycle. While less common than its palladium analogue, it has shown activity in reactions such as:

-

Hydrogenation and Polymerization: It can facilitate electron transfer, making it an effective catalyst in certain redox reactions.[1]

-

Hydrosilylation: Platinum complexes are well-known catalysts for the addition of Si-H bonds across double or triple bonds, a key reaction in the production of silicones and organosilicon compounds.[7]

Materials Science and Photophysics

The photophysical properties of [Pt(bpy)Cl₂] make it a candidate for applications in advanced materials.

-

Organic Light-Emitting Diodes (OLEDs): As a heavy metal complex, [Pt(bpy)Cl₂] can exhibit phosphorescence. This property allows for the harvesting of both singlet and triplet excitons generated in an OLED, theoretically enabling 100% internal quantum efficiency.[8][9] The parent complex displays a red emission in the solid state (λₑₘ ≈ 650 nm), which is attributed to excimer-like stacking interactions between the bipyridine ligands of adjacent molecules.[1] This makes it and its derivatives interesting candidates for use as phosphorescent emitters in red or white OLEDs.

Safety and Handling

As with all platinum-containing compounds, appropriate safety precautions must be taken when handling [Pt(bpy)Cl₂]. It is classified as harmful and an irritant.

| Hazard Type | GHS Classification | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area or fume hood. |

| Irritation | Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335). | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture, as the compound is susceptible to hydrolysis.

Conclusion

(2,2'-Bipyridine)dichloroplatinum(II) is a fundamentally important coordination complex with a rich chemical profile. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for researchers. Its proven mechanism of DNA interaction continues to inspire the design of new platinum-based anticancer agents with potentially improved efficacy and reduced side effects. Furthermore, its catalytic and photophysical properties ensure its continued relevance in the development of efficient chemical transformations and next-generation optoelectronic materials. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of this compound in a modern research setting.

References

-

Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Electronic Supporting Information Platinum(II) bis(arylacetylide) complexes bearing diarylamino-substituted bipyridine ligands. Royal Society of Chemistry. [Link]

-

Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Beilstein Journal of Organic Chemistry. [Link]

-

(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). LookChem. [Link]

-

1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions. [Link]

-

(195Pt) Platinum NMR. University of Ottawa. [Link]

-

13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). Human Metabolome Database. [Link]

-

Platinum(II) bis(arylacetylide) complexes bearing diarylamino-substituted bipyridine ligands for solution-processable phosphorescent OLED applications. ResearchGate. [Link]

-

Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. Asian Journal of Chemistry. [Link]

-

Synthesis and Characterization of Platinum(II) Complexes with 2,2 ‘-Bipyridine Derivative Supporting Ligands. ResearchGate. [Link]

-

Device Engineering for Enhanced Efficiency from Platinum(II) Phosphorescent OLEDs. Florida State University Libraries. [Link]

-

Monofunctional Platinum(II) Anticancer Agents. National Institutes of Health. [Link]

-

A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. Chemical Communications. [Link]

-

CCDC 2307870: Experimental Crystal Structure Determination : bis(2,2'-bipyridine). KAUST Repository. [Link]

-

Bis(2,2'-bipyridine-κN,N')dichlorido-platinum(IV) dichloride monohydrate. National Institutes of Health. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

-

Deep-blue phosphorescence from platinum(ii) bis(acetylide) complexes with sulfur-bridged dipyridyl ligands. Chemical Science. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI. [Link]

-

High-performance deep-blue phosphorescent organic light-emitting diodes enabled by a platinum(II) emitter. ResearchGate. [Link]

-

Bis(2,2′-bipyridine-κ2 N,N′)dichloridoplatinum(IV) dichloride monohydrate. National Institutes of Health. [Link]

-

14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. [Link]

-

13C-NMR. University of Massachusetts Lowell. [Link]

-

Electronic transitions in UV Visible spectroscopy. YouTube. [Link]

-

UV/Visible Spectroscopy/Electronic transitions/Beer-Lambert Law. YouTube. [Link]

-

(A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B) The UV-vis spectra of the Sm-complex in different solvents. ResearchGate. [Link]

-

ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. PharmaTutor. [Link]

-

Vibrational Spectroscopic Investigation of 2,2 '-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. ResearchGate. [Link]

-

Two-dimensional Infrared Spectroscopy as a Tool to Reveal the Vibrational and Molecular Structure of [FeFe] Hydrogenases. White Rose Research Online. [Link]

-

Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI. [Link]

-

NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. (PDF) Crystal Structure Of(2,2'-Bipyridi [research.amanote.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure, and catalytic properties of 2,2’-bipyridyl-dicyano-palladium(II) [scirp.org]

- 8. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]

- 9. Deep-blue phosphorescence from platinum( ii ) bis(acetylide) complexes with sulfur-bridged dipyridyl ligands - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08205B [pubs.rsc.org]

Foreword: The Enduring Relevance of a Classic Coordination Complex

An In-depth Technical Guide to the Coordination Chemistry of (2,2'-Bipyridine)dichloroplatinum(II)

(2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as [Pt(bpy)Cl₂], stands as a cornerstone complex in the field of inorganic and medicinal chemistry. While structurally related to the landmark anticancer drug cisplatin, its unique attributes, conferred by the bidentate diimine ligand, have carved out a distinct and significant niche. This complex is not merely a structural variant but a versatile and highly valuable precursor for a vast array of derivatives with tunable electronic, photophysical, and biological properties.[1] Its square-planar geometry and the specific reactivity of its chloride ligands make it an ideal starting point for fundamental studies in ligand substitution and a powerful scaffold for the development of novel therapeutic agents and advanced materials.[1][2]

This guide provides a comprehensive exploration of the synthesis, characterization, reactivity, and application of [Pt(bpy)Cl₂]. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying chemical principles and field-proven insights that govern its behavior. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Synthesis and Molecular Architecture

The preparation and structural integrity of [Pt(bpy)Cl₂] are the foundation upon which all subsequent studies are built. Understanding its synthesis is key to ensuring high purity, which is critical for reproducible downstream applications.

Synthetic Strategy: Chelation-Driven Complexation

The most common and reliable synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with one molar equivalent of 2,2'-bipyridine.[1][2] The thermodynamic driving force for this reaction is the chelate effect; the bidentate 2,2'-bipyridine ligand forms a stable five-membered ring with the platinum center, displacing two of the more labile chloride ligands.

Causality of Experimental Choices:

-

Starting Material: K₂[PtCl₄] is the standard water-soluble source of Pt(II) in a square-planar [PtCl₄]²⁻ configuration, making it readily accessible for ligand substitution.

-

Stoichiometry: A 1:1 molar ratio of K₂[PtCl₄] to 2,2'-bipyridine is crucial. Using an excess of bipyridine could lead to the formation of the dicationic complex [Pt(bpy)₂]²⁺, a common side reaction if conditions are not carefully controlled.

-

Solvent: The reaction is typically performed in water or a water-miscible solvent like dimethylformamide (DMF). Water is advantageous for its ability to dissolve the platinum salt, while DMF can be useful if substituted, less polar bipyridine ligands are used.

-

Temperature: Gentle heating (e.g., 60–80°C) is employed to increase the rate of ligand substitution, which can be slow at room temperature for Pt(II) complexes due to their kinetic inertness.[1]

Experimental Protocol 1: Synthesis of [Pt(bpy)Cl₂]

Reagents & Equipment:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

2,2'-Bipyridine (bpy)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve K₂[PtCl₄] (1.0 mmol) in 20 mL of deionized water in a 50 mL round-bottom flask. The solution should be a clear, deep red-orange.

-

In a separate beaker, dissolve 2,2'-bipyridine (1.0 mmol) in a minimal amount of hot water or, if necessary, a few milliliters of ethanol before adding it to the flask.

-

Add the bipyridine solution dropwise to the stirring K₂[PtCl₄] solution. A yellow precipitate should begin to form immediately.

-

Attach the reflux condenser and heat the mixture to 70°C with continuous stirring for 1-2 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the bright yellow solid product by vacuum filtration using a Büchner funnel.

-

Wash the product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and any soluble impurities.

-

Dry the product in a vacuum desiccator or in an oven at 60-70°C. A typical yield is >90%.

Caption: Workflow for the synthesis of [Pt(bpy)Cl₂].

Molecular Structure and Geometry

[Pt(bpy)Cl₂] adopts a well-defined, square-planar coordination geometry around the central Pt(II) ion, which is characteristic of d⁸ metal centers.[1]

-

The 2,2'-bipyridine ligand coordinates in a bidentate fashion through its two nitrogen atoms.

-

The two chloride ligands occupy the remaining two coordination sites, positioned cis to each other.

-

The entire molecule is neutral. The rigidity of the bipyridine ligand enforces a planar structure, which has significant implications for its electronic properties and potential for π-π stacking interactions in the solid state.[3]

Caption: Molecular structure of (2,2'-Bipyridine)dichloroplatinum(II).

Spectroscopic and Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized complex. A combination of spectroscopic techniques provides a complete picture of its structure.

| Technique | Observation | Rationale and Interpretation |

| ¹H NMR (in DMSO-d₆) | Multiple signals in the aromatic region (δ 7.5-9.5 ppm).[4] | The aromatic protons of the bipyridine ligand are deshielded upon coordination to the electron-withdrawing platinum center, causing a downfield shift compared to the free ligand. The cis arrangement of chlorides results in a C₂ symmetry, leading to four distinct proton environments. |

| Infrared (IR) | Bands around 1600 cm⁻¹ and 1440-1480 cm⁻¹. New bands ~310-340 cm⁻¹. | The C=N and C=C stretching vibrations of the bipyridine ring are observed. A shift to a slightly higher wavenumber upon coordination is sometimes seen. The new, lower-energy bands are characteristic of Pt-Cl stretching vibrations. |

| UV-Vis (in DMF/CH₃CN) | Intense absorption bands in the UV region (~280-350 nm). | These absorptions are typically assigned to a combination of π→π* intraligand transitions within the bipyridine ligand and metal-to-ligand charge transfer (MLCT) transitions from platinum d-orbitals to the π* orbitals of the bipyridine.[5][6] |

Reactivity: The Gateway to New Complexes and Biological Action

The chemistry of [Pt(bpy)Cl₂] is dominated by the reactivity of its Pt-Cl bonds. The chloride ligands are considered good leaving groups and can be readily displaced by a wide range of nucleophiles.[1]

Hydrolysis: The Activation Step for Biological Activity

In aqueous environments, particularly where the chloride concentration is low (such as inside a cell), the chloride ligands undergo sequential substitution by water molecules. This process, known as hydrolysis or aquation, is analogous to the activation of cisplatin and is considered a prerequisite for DNA binding.[7][8][9]

The hydrolysis equilibrium is heavily dependent on the chloride ion concentration. In high-chloride environments like blood plasma, the dichloro form is favored, rendering the complex relatively inert. Inside the cell, where the chloride concentration is much lower, the equilibrium shifts towards the formation of the highly reactive mono- and di-aqua species, [Pt(bpy)(H₂O)Cl]⁺ and [Pt(bpy)(H₂O)₂]²⁺. These aqua ligands are much more labile than the chloride ligands, making the platinum center highly electrophilic and primed to react with biological nucleophiles like DNA.

Caption: Hydrolysis (aquation) pathway of [Pt(bpy)Cl₂].

Substitution with Other Ligands

The labile nature of the chloride ligands makes [Pt(bpy)Cl₂] an excellent precursor for synthesizing a diverse family of platinum complexes.[1][10] By reacting it with various nucleophiles, new compounds with tailored properties can be generated.

-

Amino Acids: Reaction with amino acids can lead to complexes where the amino acid coordinates through its amino and carboxylate groups, forming new chelate rings.[11] These derivatives are explored for their potential to modify the biological activity and reduce the toxicity of the platinum core.[11]

-

Thiols: Soft nucleophiles like thiols (e.g., cysteine, glutathione) react readily with the soft Pt(II) center. This reactivity is relevant both for synthesizing new sulfur-ligated complexes and for understanding cellular detoxification mechanisms.

-

Other N-donors: A wide range of monodentate and bidentate nitrogen-based ligands can displace the chlorides, leading to complexes with different steric and electronic properties.[2]

Applications in Drug Development and Materials Science

The versatile chemistry of [Pt(bpy)Cl₂] has positioned it as a key building block in two major areas of research: anticancer drug development and photoluminescent materials.

Precursor for Anticancer Agents

Inspired by cisplatin, [Pt(bpy)Cl₂] and its derivatives have been extensively investigated for their cytotoxic properties.[1][12] The general mechanism of action is believed to involve:

-

Cellular Uptake: Passive diffusion or transporter-mediated entry into the cancer cell.

-

Hydrolysis: Intracellular aquation to form the reactive aqua species as described above.

-

DNA Binding: The activated complex binds covalently to nucleophilic sites on DNA, primarily the N7 position of guanine bases, leading to the formation of intrastrand and interstrand cross-links.

-

Cellular Response: These DNA adducts distort the double helix, disrupting DNA replication and transcription, which ultimately triggers a cascade of cellular events leading to apoptosis (programmed cell death).[1]

A key strategy in this field is the modification of the bipyridine ligand. For instance, introducing long alkyl chains (dialkoxy groups) to the 4,4'-positions of the bipyridine ring has been shown to enhance cytotoxic activity.[4] This is often attributed to increased lipophilicity, which may facilitate better cellular uptake. This demonstrates a clear structure-activity relationship, where tuning the ligand framework directly impacts biological efficacy.[4]

Caption: Proposed mechanism of anticancer action for [Pt(bpy)Cl₂] derivatives.

Building Block for Photophysical Materials

Platinum(II) complexes featuring diimine ligands like 2,2'-bipyridine are renowned for their photophysical properties, particularly their ability to exhibit phosphorescence.[1][13] The strong spin-orbit coupling induced by the heavy platinum atom facilitates intersystem crossing from the singlet excited state to the triplet excited state. Radiative decay from this triplet state results in long-lived phosphorescent emission.

The emission properties are largely dictated by the nature of the lowest-energy excited state, which is often a metal-to-ligand charge transfer (MLCT) state.[3][5] By systematically modifying the ligands coordinated to the platinum center, the energy of the HOMO (primarily metal-based) and LUMO (primarily bipyridine-based) can be tuned, thereby controlling the emission color.[3][5] This tunability makes [Pt(bpy)Cl₂] a valuable starting material for creating new phosphorescent materials for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.[1]

References

-

Vo, V., Tanthmanatham, O., Han, H., Bhowmik, P. K., & Spangelo, B. L. (2014). Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. Bioorganic & Medicinal Chemistry Letters, 24(3), 864-868. Available from: [Link]

-

Whittle, B., & Zysler, R. D. (2013). Electronic and Photophysical Properties of Platinum(II) Biphenyl Complexes Containing 2,2′-Bipyridine and 1,10-Phenanthroline Ligands. Inorganic Chemistry, 52(2), 596-607. Available from: [Link]

-

Ma, L., & Liu, Z. (1985). Synthesis and Spectroscopic Studies of Potential Anticancer [platinum(II)(2,2'-bipyridine)(amino acid)]n+ (N = 1 or 2) Complexes. Journal of Inorganic Biochemistry, 23(1), 1-11. Available from: [Link]

-

Whittle, B., & Zysler, R. D. (2013). Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands. Inorganic Chemistry, 52(2), 596-607. Available from: [Link]

-

Baruah, H., et al. (2009). Synthesis and biological evaluation of platinum–acridine hybrid agents modified with bipyridine nonleaving groups. Bioorganic & Medicinal Chemistry Letters, 19(14), 3794-3797. Available from: [Link]

-

Schanze, K. S., et al. (2008). Photophysics in Platinum(II) Bipyridylacetylides. Inorganic Chemistry, 47(1), 26-36. Available from: [Link]

-

Apps, M. G., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (90), e51740. Available from: [Link]

-

Yang, C-H., et al. (2007). Synthesis and Characterization of Platinum(II) Complexes with 2,2 ‘-Bipyridine Derivative Supporting Ligands. Journal of the Chinese Chemical Society, 54(5), 1145-1152. Available from: [Link]

-

Garoufis, A., et al. (2018). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. Inorganica Chimica Acta, 471, 556-564. Available from: [Link]

-

Lord, R. M., et al. (2019). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 24(23), 4357. Available from: [Link]

-

Hojjat Kashani, S., et al. (2009). Bis(2,2′-bipyridine-κ2 N,N′)dichloridoplatinum(IV) dichloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(3), m180. Available from: [Link]

-

Reishus, J. W., & Martin, D. S. (1961). cis-Dichlorodiammineplatinum(II). Acid Hydrolysis and Isotopic Exchange of the Chloride Ligands. Journal of the American Chemical Society, 83(11), 2457-2462. Available from: [Link]

-

ElectronicsAndBooks. (n.d.). The Hydrolysis Products of ck-Dichlorodiammineplatinum( II) 2. The Kinetics of Formation and Anation of the cis-Diamminedi(aqua). Retrieved from: [Link]

-

LookChem. (n.d.). (2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). Retrieved from [Link]

-

De Souza, T. G., & De Almeida, W. B. (2003). The hydrolysis process of the cis-dichloro(ethylenediamine)platinum(II): A theoretical study. International Journal of Quantum Chemistry, 95(4-5), 533-540. Available from: [Link]

-

Miller, S. E., & House, D. A. (1991). The hydrolysis products of cis-diamminedichloroplatinum(II) 5. The anation kinetics of cis-Pt(X)(NH3)2(OH2)+ (XCl, OH) with glycine, monohydrogen malonate and chloride. Inorganica Chimica Acta, 187(2), 125-132. Available from: [Link]

-

Zhang, Y., et al. (2005). Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II). Journal of Physical Chemistry A, 109(24), 5466-5473. Available from: [Link]

-

Domyati, D., et al. (2025). CCDC 2307870: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available from: [Link]

-

Giandomenico, C. M., et al. (2022). Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes. Inorganica Chimica Acta, 532, 120743. Available from: [Link]

-

Ghosh, S., et al. (2013). Ligand substitution reaction on a platinum(ii) complex with bio-relevant thiols: kinetics, mechanism and bioactivity in aqueous medium. RSC Advances, 3(44), 21743-21754. Available from: [Link]

-

Grin, M. A., et al. (2024). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies, 19(4), 304-315. Available from: [Link]

-

Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3951. Available from: [Link]

-

Priyanka, et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. ACS Omega. Available from: [Link]

-

Kumar, A., et al. (2025). Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy. Journal of Molecular Modeling, 31(7), 203. Available from: [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

-

Kaim, W., et al. (1996). Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Journal of the Chemical Society, Dalton Transactions, (15), 3291-3298. Available from: [Link]

-

Wikipedia. (n.d.). 2,2′-Bipyridine. Retrieved from [Link]

-

Saleh, M. I., et al. (2013). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Oriental Journal of Chemistry, 29(1), 269-273. Available from: [Link]

-

ResearchGate. (n.d.). (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B).... Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Bipyridine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of platinum–acridine hybrid agents modified with bipyridine nonleaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II) | lookchem [lookchem.com]

- 11. Synthesis and spectroscopic studies of potential anticancer [platinum(II)(2,2'-bipyridine)(amino acid)]n+ (n = 1 or 2) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the DNA Interaction and Binding Modes of (2,2'-Bipyridine)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as Pt(bpy)Cl₂, is a square-planar platinum(II) coordination complex that has garnered significant interest in medicinal chemistry. As a structural analog of the pioneering anticancer drug cisplatin, its biological activity is primarily attributed to its interactions with DNA. This technical guide provides a comprehensive examination of the synthesis, characterization, and multifaceted modes of DNA binding exhibited by Pt(bpy)Cl₂. We delve into the critical covalent and non-covalent interactions, including platination, intercalation, and groove binding, that disrupt DNA structure and function. Furthermore, this guide details the key experimental methodologies and computational approaches used to elucidate these binding events, offering field-proven insights into experimental design and data interpretation. The structure-activity relationships are discussed to provide a rationale for the design of next-generation platinum-based therapeutic agents.

Introduction: The Rationale for Platinum(II) Complexes in Oncology

The serendipitous discovery of cisplatin's anticancer properties revolutionized chemotherapy. Its mechanism of action centers on forming covalent adducts with DNA, which induces conformational changes that obstruct DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] However, the clinical utility of cisplatin is hampered by severe side effects and the development of tumor resistance.[3]

This has spurred the development of new platinum-based agents with potentially different DNA binding profiles and mechanisms of action. (2,2'-Bipyridine)dichloroplatinum(II) emerges as a compelling candidate. The bipyridine (bpy) ligand, a bulky aromatic group, significantly influences the complex's steric and electronic properties compared to the ammine ligands of cisplatin. This modification is hypothesized to alter the kinetics of aquation, the nature of the DNA adducts formed, and introduce non-covalent binding interactions, potentially leading to a different spectrum of activity and overcoming resistance mechanisms.

Synthesis and Characterization of (2,2'-Bipyridine)dichloroplatinum(II)

The synthesis of Pt(bpy)Cl₂ is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with 2,2'-bipyridine. The reaction involves the substitution of two chloride ligands from the [PtCl₄]²⁻ complex by the chelating bipyridine ligand.

Protocol 1: Laboratory-Scale Synthesis

-

Dissolution: Dissolve K₂[PtCl₄] (1 mmol) in 20 mL of deionized water. In a separate flask, dissolve 2,2'-bipyridine (1 mmol) in 10 mL of a suitable solvent like methanol or ethanol to enhance solubility.[1]

-

Reaction: Add the bipyridine solution dropwise to the stirring K₂[PtCl₄] solution. A 1:1 molar ratio is crucial to prevent the formation of side products like [Pt(bpy)₂]²⁺.[1]

-

Reflux: Heat the reaction mixture to 60-80°C and reflux for 6-12 hours under an inert atmosphere (e.g., nitrogen). The progress can be monitored by a color change and the formation of a precipitate.

-

Isolation: Cool the mixture to room temperature, then place it on an ice bath to maximize precipitation.

-

Purification: Collect the yellow precipitate by vacuum filtration. Wash the product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts like KCl.

-

Drying: Dry the final product, (2,2'-Bipyridine)dichloroplatinum(II), under vacuum. Yields typically range from 75-90%.[1]

Characterization: The identity and purity of the synthesized Pt(bpy)Cl₂ complex are confirmed using various analytical techniques:

-

¹H NMR Spectroscopy: Coordination of the bipyridine ligand to the platinum center causes a characteristic downfield shift of the proton signals (δ = 8.5–9.5 ppm) compared to the free ligand.[1][4]

-

FT-IR Spectroscopy: The vibrational spectra will show characteristic bands for the Pt-N and Pt-Cl bonds, as well as shifts in the bipyridine ring vibrations upon coordination.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, Cl, Pt) of the complex.

-

UV-Vis Spectroscopy: The electronic spectrum in a suitable solvent (e.g., DMF) will display characteristic absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions.

Modes of DNA Interaction: A Multifaceted Approach

The interaction of Pt(bpy)Cl₂ with DNA is a complex process involving both covalent and non-covalent binding modes. Unlike cisplatin, the planar, aromatic bipyridine ligand allows for varied interactions with the DNA double helix.

Covalent Binding (Platination)

The primary cytotoxic mechanism for many platinum complexes, including Pt(bpy)Cl₂, is the formation of covalent bonds with DNA bases.[1]

Mechanism:

-

Activation via Hydrolysis: In the low chloride concentration environment inside a cell (~4 mM) compared to the bloodstream (~100 mM), the chloride ligands on the platinum complex are slowly substituted by water molecules, forming reactive aqua species like [Pt(bpy)(Cl)(H₂O)]⁺ and [Pt(bpy)(H₂O)₂]²⁺.

-

Nucleophilic Attack: These activated, positively charged species are electrophilic and readily attacked by nucleophilic sites on DNA bases. The N7 atom of guanine is the most favored binding site, followed by the N7 of adenine.[2]

-

Adduct Formation: This leads to the formation of various DNA adducts, primarily intrastrand crosslinks between adjacent purine bases (e.g., GG or AG) and, to a lesser extent, interstrand crosslinks.[2][5] These adducts cause significant local distortions in the DNA double helix, such as bending and unwinding, which are recognized by cellular proteins that can trigger cell cycle arrest and apoptosis.[6]

Non-Covalent Interactions

The large, planar surface of the bipyridine ligand facilitates non-covalent interactions with DNA, which can precede and influence the final covalent binding event.

-

Intercalation: The planar bipyridine ligand can insert itself between the stacked base pairs of the DNA double helix.[7][8] This mode of binding is characterized by a lengthening and unwinding of the DNA helix to accommodate the complex.[9] Intercalation can disrupt DNA replication and transcription by interfering with the enzymes involved in these processes.

-

Groove Binding: The complex may also bind non-covalently within the major or minor grooves of DNA.[4] This interaction is typically driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the complex and the edges of the base pairs in the grooves. Molecular docking studies often suggest a preference for the minor groove.[4][10]

The overall interaction is likely a combination of these modes, possibly starting with an initial non-covalent association (intercalation or groove binding) that positions the complex favorably for subsequent covalent bond formation.

Experimental Methodologies for Studying DNA Binding

A suite of biophysical and biochemical techniques is employed to characterize the interaction between Pt(bpy)Cl₂ and DNA. Each method provides unique insights into the binding mode, affinity, and structural consequences of the interaction.

Spectroscopic Techniques

-

UV-Visible Absorption Titration: This is a fundamental technique to probe binding. As the platinum complex is titrated into a DNA solution, changes in the absorption spectrum are monitored.

-

Hypochromism (decrease in absorbance): Often indicates intercalation, as the coupling of the ligand's π* orbital with the π orbitals of the DNA bases alters the transition probability.

-

Bathochromic Shift (red shift): A shift to longer wavelengths can also support an intercalative mode.

-

Binding Constant (K_b): By analyzing the spectral changes at increasing complex concentrations, the intrinsic binding constant can be calculated, quantifying the binding affinity.[11]

-

-

Fluorescence Spectroscopy: This method often uses a competitive binding approach with a fluorescent probe like ethidium bromide (EB), which is a known DNA intercalator.

-

Mechanism: EB exhibits strong fluorescence when intercalated into DNA. A compound that can displace EB from DNA will cause a quenching (decrease) in the fluorescence intensity.

-

Interpretation: Significant fluorescence quenching suggests that the platinum complex is competing with EB for the same intercalative binding sites. The quenching data can be used to determine the Stern-Volmer quenching constant (K_sv), which provides another measure of binding affinity.[12]

-

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA and can detect conformational changes upon ligand binding.

-

B-DNA Signature: Native B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.

-

Interpretation: Intercalation typically induces significant changes in the CD signal, reflecting the unwinding and perturbation of the DNA helix.[7] Covalent binding and groove binding also alter the CD spectrum, indicating distortions in the DNA's secondary structure.

-

Hydrodynamic and Electrophoretic Methods

-

Viscosity Measurements: This technique provides strong evidence for the binding mode.

-

Interpretation: A significant increase in the relative viscosity of a DNA solution upon addition of the complex is a classic sign of intercalation, as the DNA helix must lengthen to accommodate the intercalating ligand.[9][11] In contrast, non-intercalative groove binding or simple electrostatic interactions cause little to no change in viscosity.

-

-

Agarose Gel Electrophoresis: This method assesses the complex's ability to alter the conformation and mobility of plasmid DNA (e.g., pUC19 or pBR322).

-

Mechanism: The supercoiled form of a plasmid migrates faster through an agarose gel than its relaxed, circular form.

-

Interpretation: An intercalating agent unwinds the supercoiled DNA, causing it to first relax (slowing its migration) and then re-wind in the opposite direction with sufficient concentration. Covalent binding can also lead to a change in mobility. The ability of the complex to cleave the plasmid DNA can also be assessed.[11][12]

-

Computational Modeling

-

Molecular Docking: This in silico technique predicts the preferred binding mode and affinity of the platinum complex with a DNA molecule (whose structure is known, e.g., from the Protein Data Bank).[4][10]

-

Process: The complex is computationally "docked" into various positions on the DNA surface (minor groove, major groove, intercalation site). A scoring function then calculates the binding free energy for each pose.

-

Insight: Docking studies can provide a visual and energetic rationale for why a particular binding mode (e.g., minor groove binding) is favored and identify the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.[13]

-

Data Synthesis and Interpretation

A comprehensive understanding requires synthesizing data from multiple techniques. The following table summarizes typical quantitative data obtained from these studies.

| Technique | Parameter | Typical Value Range for Pt(bpy)Cl₂ Analogs | Inferred Binding Mode |

| UV-Vis Spectroscopy | Binding Constant (K_b) | 10⁴ - 10⁵ M⁻¹ | Covalent/Intercalative[11][12] |

| Fluorescence Quenching | Quenching Constant (K_sv) | 10⁴ M⁻¹ | Competitive Intercalation[12] |

| Viscometry | Relative Viscosity Change | Increase | Intercalation[11] |

| Thermal Denaturation (T_m) | ΔT_m | +5 to +10 °C | Stabilization (Intercalation)[7] |

| Molecular Docking | Binding Energy | -7 to -11 kcal/mol | Groove Binding/Intercalation |

Visualizing the Process: Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize the complex relationships and workflows in studying these interactions.

Experimental Workflow

Caption: Experimental workflow for studying Pt(bpy)Cl₂-DNA interactions.

Conceptual DNA Binding Modes

Caption: Conceptual diagram of Pt(bpy)Cl₂ DNA binding modes.

Conclusion and Future Perspectives

(2,2'-Bipyridine)dichloroplatinum(II) interacts with DNA through a complex interplay of covalent and non-covalent binding modes. The bulky, aromatic bipyridine ligand facilitates both intercalation and groove binding, which likely precedes the formation of covalent platinum-DNA adducts that are ultimately responsible for its cytotoxic effect. This dual-mode interaction distinguishes it from cisplatin and provides a strong rationale for its continued investigation as a potential anticancer agent.

Future research should focus on synthesizing derivatives with modified bipyridine ligands to fine-tune the DNA binding affinity and selectivity. Elucidating how the specific adducts formed by Pt(bpy)Cl₂ are recognized and processed by cellular DNA repair machinery will be crucial for understanding its efficacy and potential for overcoming cisplatin resistance. The integration of advanced spectroscopic techniques, cellular biology assays, and high-level computational modeling will be paramount in advancing these promising compounds from the laboratory to clinical consideration.

References

-

Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha'-diaminoadipic and meso-alpha,alpha'-diaminosuberic acids. (1992). Journal of Inorganic Biochemistry. [Link]

-

DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. (2020). Chemical Research in Toxicology. [Link]

-

DNA interactions and cytotoxic studies of cis-platin analogues of substituted 2,2'-bipyridines. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human. (1995). Nucleic Acids Research. [Link]

-

Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands. (2012). Journal of the Chinese Chemical Society. [Link]

-

DNA studies of newly synthesized heteroleptic platinum(II) complexes [Pt(bpy)(iip)]2+ and [Pt(bpy)(miip)]2+. (2016). Journal of Biological Inorganic Chemistry. [https://www.researchgate.net/publication/283483907_DNA_studies_of_newly_synthesized_heteroleptic_platinumII_complexes_Ptbpyiip2_and_Ptbipymiip2]([Link] bpyiip2_and_Ptbipymiip2)

-

Vibrational Spectroscopic Investigation into the Binding of Platinum Complexes with DNA. ResearchGate. [Link]

-

Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex. (2025). Journal of the Iranian Chemical Society. [Link]

-

Investigations of the Binding of and to DNA via Various Cross-Linking Modes. (2015). PLoS ONE. [Link]

-

DNA interaction studies of a platinum(II) complex, PtCl(2)(NN) (NN=4,7-dimethyl-1,10-phenanthroline), using different instrumental methods. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. (2020). Chemical Research in Toxicology. [Link]

-

Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair. (1995). British Journal of Cancer. [Link]

-

Platinum compounds and their DNA adducts. ResearchGate. [Link]

-

(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). LookChem. [Link]

-

DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. (2022). International Journal of Molecular Sciences. [Link]

-

A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cisplatin. ResearchGate. [Link]

-

A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cisplatin. (2013). Metallomics. [Link]

-

Metal-Based Drug–DNA Interactions and Analytical Determination Methods. (2022). Molecules. [Link]

-

DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. (2011). DNA and Cell Biology. [Link]

-

Antiproliferative activity and DNA binding studies of cyclometalated complexes of platinum(II) containing 2-vinylpyridine. ResearchGate. [Link]

-

Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline. (2021). Bioinorganic Chemistry and Applications. [Link]

-

Molecular methods for assessment of non-covalent metallodrug–DNA interactions. (2019). Chemical Society Reviews. [Link]

-

Biological Interactions | Covalent and Non-covalent Interactions. (2021). YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Investigations of the Binding of [Pt2(DTBPA)Cl2](II) and [Pt2(TPXA)Cl2](II) to DNA via Various Cross-Linking Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA interaction studies of a platinum(II) complex, PtCl(2)(NN) (NN=4,7-dimethyl-1,10-phenanthroline), using different instrumental methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular methods for assessment of non-covalent metallodrug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA interactions and cytotoxic studies of cis-platin analogues of substituted 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of (2,2'-Bipyridine)dichloroplatinum(II)

Foreword

(2,2'-Bipyridine)dichloroplatinum(II), [Pt(bpy)Cl₂], stands as a cornerstone in the edifice of coordination chemistry, with its significance extending to catalysis, materials science, and as a precursor for novel therapeutic agents. A comprehensive understanding of its thermal stability and decomposition pathways is paramount for its effective application and for ensuring safety and predictability in high-temperature processes. This technical guide provides a holistic analysis of the thermal behavior of [Pt(bpy)Cl₂], amalgamating established principles of thermal analysis with insights gleaned from analogous chemical systems. We will delve into the experimental methodologies employed to probe its thermal decomposition, interpret the resulting data, and propose a cogent decomposition mechanism. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this pivotal platinum complex.

Introduction to (2,2'-Bipyridine)dichloroplatinum(II): A Molecule of Versatility

[Pt(bpy)Cl₂] is a square planar complex featuring a platinum(II) center chelated by a 2,2'-bipyridine ligand and coordinated by two chloride ions. Its robust chemical nature and the rich electronic properties of the bipyridine ligand endow it with a diverse range of applications. In the realm of drug development, platinum complexes are a critical class of anticancer agents, and understanding their stability is crucial for formulation and delivery. In materials science, the thermal decomposition of such complexes is a key step in the chemical vapor deposition (CVD) of platinum thin films.

A thorough investigation of the thermal decomposition of [Pt(bpy)Cl₂] is not merely an academic exercise; it provides critical data for:

-

Determining maximum processing temperatures: Essential for applications in catalysis and materials synthesis.

-

Predicting degradation pathways: Crucial for understanding potential contaminants in high-temperature applications.

-

Ensuring the integrity of pharmaceutical formulations: Stability under various thermal stresses is a key regulatory requirement.

This guide will systematically explore the thermal degradation of [Pt(bpy)Cl₂] by examining the powerful analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Experimental Methodologies for Assessing Thermal Stability

To rigorously characterize the thermal stability and decomposition of [Pt(bpy)Cl₂], a suite of thermoanalytical techniques is employed. Each technique provides a unique piece of the puzzle, and their combined application allows for a comprehensive understanding of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary tool for determining the temperature ranges of decomposition and the stoichiometry of the decomposition reactions.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: A small, representative sample of [Pt(bpy)Cl₂] (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum). The use of a microbalance ensures precision.

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the entire decomposition process (e.g., from ambient to 1000 °C). A controlled heating rate is crucial for reproducible results.

-

Data Acquisition: The instrument records the sample mass and temperature continuously, generating a thermogram (a plot of mass vs. temperature). The first derivative of this curve (DTG) is often plotted to pinpoint the temperatures of maximum mass loss rate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to studying the intrinsic thermal stability of the complex without the influence of oxidation. Running the experiment in an oxidative atmosphere (e.g., air) would lead to different decomposition products and pathways.

-

Constant Heating Rate: A linear heating rate allows for the application of kinetic models to the decomposition data, providing insights into the reaction mechanism.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It provides information on the energetics of the decomposition processes (i.e., whether they are endothermic or exothermic).

Experimental Protocol: A Self-Validating System

-

Sample Preparation: A small, accurately weighed sample of [Pt(bpy)Cl₂] (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. A sealed pan is used to contain any evolved gases and prevent mass loss from affecting the heat flow measurement. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment.

-

Data Acquisition: The instrument records the differential heat flow, generating a DSC thermogram. Endothermic events (e.g., melting, ligand dissociation) result in a downward peak, while exothermic events (e.g., oxidative decomposition, some bond formations) produce an upward peak.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: This ensures that the measured heat flow corresponds to the thermal events within the sample and is not skewed by the heat of vaporization of evolved products.

-

Comparison to a Reference: The differential measurement corrects for instrumental artifacts and provides a clear signal for the thermal transitions occurring in the sample.

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

Principle: EGA techniques couple the TGA instrument to a gas analyzer, such as a mass spectrometer (MS) or a Fourier transform infrared spectrometer (FTIR), to identify the gaseous products evolved during decomposition.

Experimental Workflow: